(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide
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Overview
Description
Tyrphostin AG 537 is a synthetic compound known for its inhibitory effects on certain protein tyrosine kinases. It is part of the tyrphostin family, which are small molecules designed to inhibit the activity of tyrosine kinases, enzymes that play a crucial role in the signaling pathways of cells. Tyrphostin AG 537 has been studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases where tyrosine kinase activity is dysregulated .
Preparation Methods
The synthesis of Tyrphostin AG 537 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of Tyrphostin AG 537 is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional group modifications: The core structure is then modified by introducing various functional groups to enhance its inhibitory activity. This may involve reactions such as nitration, reduction, and acetylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Industrial production methods for Tyrphostin AG 537 are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and reduce production costs.
Chemical Reactions Analysis
Tyrphostin AG 537 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on Tyrphostin AG 537, such as converting nitro groups to amines.
Substitution: The aromatic rings in Tyrphostin AG 537 can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tyrphostin AG 537 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of tyrosine kinases and to develop new inhibitors with improved properties.
Biology: Tyrphostin AG 537 is used to investigate the role of tyrosine kinases in cellular signaling pathways and to understand their involvement in various biological processes.
Medicine: The compound has potential therapeutic applications in the treatment of diseases such as cancer, where tyrosine kinase activity is often dysregulated. It is also being studied for its effects on other diseases, including inflammatory and autoimmune disorders.
Mechanism of Action
Tyrphostin AG 537 exerts its effects by inhibiting the activity of protein tyrosine kinases. These enzymes are involved in the phosphorylation of tyrosine residues on proteins, a key step in many signaling pathways. By inhibiting tyrosine kinases, Tyrphostin AG 537 disrupts these signaling pathways, leading to a reduction in cell proliferation and survival. This mechanism is particularly relevant in cancer cells, where tyrosine kinase activity is often upregulated .
The molecular targets of Tyrphostin AG 537 include various tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and the platelet-derived growth factor receptor (PDGFR). The compound binds to the active site of these kinases, preventing the phosphorylation of their substrates and thereby inhibiting their activity .
Comparison with Similar Compounds
Tyrphostin AG 537 is part of a larger family of tyrphostin compounds, each with unique properties and inhibitory activities. Some similar compounds include:
Tyrphostin AG 538: Similar in structure to Tyrphostin AG 537, but with different functional groups that affect its inhibitory activity.
Tyrphostin AG 1296: Another member of the tyrphostin family, known for its potent inhibition of the PDGFR.
Tyrphostin AG 1478: A selective inhibitor of the EGFR, used in research to study the role of this receptor in cancer.
Properties
CAS No. |
140674-77-7 |
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Molecular Formula |
C23H20N4O6 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C23H20N4O6/c24-12-16(8-14-2-4-18(28)20(30)10-14)22(32)26-6-1-7-27-23(33)17(13-25)9-15-3-5-19(29)21(31)11-15/h2-5,8-11,28-31H,1,6-7H2,(H,26,32)(H,27,33)/b16-8+,17-9+ |
InChI Key |
ZHOKHSGWBNPFQU-GONBZBRSSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(/C(=O)NCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N)\C#N)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)NCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N)O)O |
Origin of Product |
United States |
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